molecular formula C8H4BrNO2 B581354 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde CAS No. 1171920-28-7

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde

Cat. No. B581354
M. Wt: 226.029
InChI Key: GKQNDTWNODMNSB-UHFFFAOYSA-N
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Description

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is a chemical compound with the empirical formula C8H4BrNO2 . It has a molecular weight of 226.03 .


Molecular Structure Analysis

The molecular structure of 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde consists of a furo[3,2-b]pyridine ring with a bromine atom at the 6-position and a carbaldehyde group at the 2-position .


Physical And Chemical Properties Analysis

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde is a liquid compound . More specific physical and chemical properties are not available in the data I have.

Scientific Research Applications

Palladium-Catalyzed Cyclization

The palladium-catalyzed cyclization of related compounds, such as 3-bromopyridine-4-carbaldehyde with carboxylic acids, underlines the significance of these substrates in constructing complex molecules. This method affords 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-yl alkanoates, demonstrating the compound's utility in synthesizing pharmacologically relevant structures (Cho & Kim, 2008).

Synthesis of Heterocyclic Chalcones

The Vilsmeier–Haack reaction has been employed to synthesize novel heterocyclic compounds such as 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which further react to produce chalcone analogues and dipyrazolopyridines. This showcases the role of related carbaldehydes in the development of new molecules with potential biological activity (Quiroga et al., 2010).

Anti-inflammatory and Analgesic Activities

The synthesis of 7-azaindazole chalcone derivatives from similar compounds highlights the application in generating new chemical entities with significant anti-inflammatory and analgesic activities. This demonstrates the potential of bromopyridine carbaldehydes in medicinal chemistry for developing new therapeutic agents (Chamakuri, Murthy, & Yellu, 2016).

Supramolecular Chemistry and Catalysis

Research into the structural and vibrational spectra of bromopyridine carbaldehydes, like 6-Bromopyridine-2-carbaldehyde, illuminates their significance in supramolecular chemistry and as ligands for transition metal catalysts and luminescent complexes. This underscores the utility of bromopyridine carbaldehydes in materials science and catalysis (Brito et al., 2023).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

6-bromofuro[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQNDTWNODMNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674078
Record name 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
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Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde

CAS RN

1171920-28-7
Record name 6-Bromofuro[3,2-b]pyridine-2-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromofuro[3,2-b]pyridine-2-carbaldehyde
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